molecular formula C10H10BrN3OS B10798521 4-(6-Bromothieno[3,2-d]pyrimidin-4-yl)morpholine

4-(6-Bromothieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B10798521
M. Wt: 300.18 g/mol
InChI Key: WUXPEHRGQLOSNM-UHFFFAOYSA-N
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Description

OSM-S-125: is a compound that belongs to the aminothienopyrimidine series, which has been studied for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-125 involves the construction of the thienopyrimidine scaffold.

Industrial Production Methods: While specific industrial production methods for OSM-S-125 are not detailed, the general approach involves high-purity raw materials and gravimetric preparation on a weight/weight basis. The process ensures consistency and accuracy in the final product .

Chemical Reactions Analysis

Types of Reactions: OSM-S-125 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: It can also be reduced using appropriate reducing agents.

    Substitution: Substitution reactions are common, especially involving the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: OSM-S-125 is used in the synthesis of various analogs to explore structure-activity relationships and optimize antimalarial activity .

Biology: The compound has been evaluated for its biological activity against Plasmodium falciparum, the parasite responsible for malaria. It has shown potent activity in inhibiting the parasite’s growth .

Medicine: OSM-S-125 is being investigated as a potential antimalarial drug. Its ability to inhibit Plasmodium falciparum makes it a promising candidate for further development .

Industry: In the pharmaceutical industry, OSM-S-125 serves as a lead compound for developing new antimalarial therapies. Its open-source nature allows for collaborative research and development .

Mechanism of Action

OSM-S-125 exerts its effects by inhibiting Plasmodium falciparum asparagine tRNA synthetase. This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound forms a covalent adduct with the enzyme, leading to its inactivation .

Comparison with Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

    TCMDC-135294: A structurally related compound from the same series.

Uniqueness: OSM-S-125 is unique due to its specific substitution pattern and the presence of a sulfonamide group, which is essential for its activity. Compared to similar compounds, OSM-S-125 has shown better solubility and potency against Plasmodium falciparum .

Properties

Molecular Formula

C10H10BrN3OS

Molecular Weight

300.18 g/mol

IUPAC Name

4-(6-bromothieno[3,2-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C10H10BrN3OS/c11-8-5-7-9(16-8)10(13-6-12-7)14-1-3-15-4-2-14/h5-6H,1-4H2

InChI Key

WUXPEHRGQLOSNM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=C2SC(=C3)Br

Origin of Product

United States

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